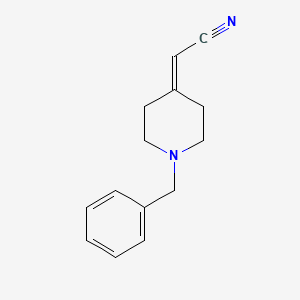

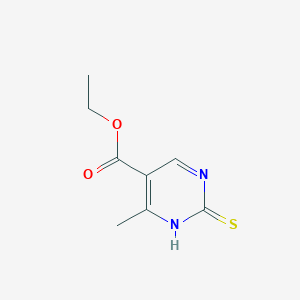

6-甲基-2-硫代-1,2-二氢嘧啶-5-羧酸乙酯

描述

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (EMTDPC) is a synthetic compound that has been studied for its potential to be used in a variety of scientific applications. It is a heterocyclic compound with a five-membered ring structure, and its synthesis has been studied extensively. It has been found to have various biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.

科学研究应用

6-甲基-2-硫代-1,2-二氢嘧啶-5-羧酸乙酯: , 也称为2-巯基-4-甲基嘧啶-5-羧酸乙酯,是一种在不同科学研究领域具有潜在应用的化学化合物。以下是对六种独特应用的全面分析:

绿色合成

该化合物已用于绿色合成方法,即化学合成的环保且可持续的方法。 例如,它可以在室温下使用常见果汁作为安全且环保过程的一部分进行合成 .

抗癌活性

该化合物的衍生物已被探索其潜在的抗癌特性。 这些衍生物的结构分析可以导致开发新的抗癌药物 .

晶体学

可以研究该化合物的晶体结构和性质,以了解其电子、光学和非线性光学响应特性。 这些信息对材料科学研究很有价值 .

非线性光学 (NLO) 性质

已经进行了研究以探索该化合物衍生物的 NLO 特性,这些特性对于开发新型光学材料很重要 .

化学中间体

它是合成更复杂化学实体的中间体。 它与各种试剂的反应可以导致形成具有潜在药物化学应用的不同化合物 .

研究限制

作用机制

Target of Action

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, also known as Ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate, is a dihydropyrimidinone (DHPM) derivative . DHPM derivatives have been found to exhibit inhibitory activities against the human kinesin Eg5 enzyme , which plays a crucial role in mitotic spindle assembly during cell division .

Mode of Action

The compound interacts with its target, the human kinesin Eg5 enzyme, through various interactions such as C–H/p, C H O, C / – N, C H \n \n/ – C, lone pair , , etc . In silico analysis demonstrated that compounds with a chloro-group at the 3- or 4-position in the substituted ring of DHPM showed higher binding affinity for the human kinesin Eg5 enzyme .

Biochemical Pathways

The compound’s interaction with the human kinesin Eg5 enzyme affects the mitotic spindle assembly during cell division . This interaction can lead to significant cell death in human A549 lung adenocarcinoma cells , indicating its potential role in cancer treatment.

Pharmacokinetics

The compound’s lipophilic nature, suggested by the presence of butyl groups , may influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.

Result of Action

The compound’s interaction with the human kinesin Eg5 enzyme can induce significant cell death in human A549 lung adenocarcinoma cells . This suggests that the compound might be a promising anticancer drug candidate for treating different types of cancers, particularly lung cancer .

安全和危害

未来方向

DHPMs have vital applications in the field of drug discovery . Therefore, the synthesis and study of DHPM systems with methylene-linked ester make it an exciting topic for synthetic organic chemistry . This result indicates that a deactivating group (chlorine) at the 3- or 4-position in the substituted ring of DHPM might be a promising anticancer drug candidate for treating different types of cancers, particularly cancer of the lung .

生化分析

Biochemical Properties

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the human kinesin Eg5 enzyme, which is crucial for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate interacts with other biomolecules such as DNA and RNA, influencing their stability and function .

Cellular Effects

The effects of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This compound also affects cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It has been observed to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes .

Molecular Mechanism

At the molecular level, ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate exerts its effects through several mechanisms. It binds to the ATP-binding site of the kinesin Eg5 enzyme, inhibiting its activity and preventing the proper segregation of chromosomes during cell division . This binding interaction is crucial for its anticancer activity. Additionally, it can form hydrogen bonds with nucleic acids, affecting their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that its anticancer effects persist over time, with continuous inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with transport proteins that facilitate its uptake and distribution within the body . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and nucleic acids . The compound can also be found in the nucleus, where it affects gene expression and DNA stability . Post-translational modifications and targeting signals may direct it to specific cellular compartments, enhancing its biological activity .

属性

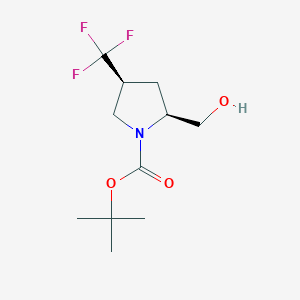

IUPAC Name |

ethyl 6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPYQLBZRNQYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189731 | |

| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81633-30-9 | |

| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81633-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。